5-Hydroxyindole-2-carboxylic acid

Catalog No.
S1767991
CAS No.
21598-06-1
M.F
C9H7NO3
M. Wt
177,16 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxyindole-2-carboxylic acid

CAS Number

21598-06-1

Product Name

5-Hydroxyindole-2-carboxylic acid

IUPAC Name

5-hydroxy-1H-indole-2-carboxylic acid

Molecular Formula

C9H7NO3

Molecular Weight

177,16 g/mole

InChI

InChI=1S/C9H7NO3/c11-6-1-2-7-5(3-6)4-8(10-7)9(12)13/h1-4,10-11H,(H,12,13)

InChI Key

BIMHWDJKNOMNLD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)O

Synonyms

5-Hydroxyindole-2-carboxylicacid;21598-06-1;5-Hydroxy-1H-indole-2-carboxylicacid;5-Hydroxy-2-indolecarboxylicacid;BIMHWDJKNOMNLD-UHFFFAOYSA-N;NSC117338;zlchem754;PubChem1716;AC1L3GUD;ACMC-20am33;AC1Q5UQ2;Oprea1_412252;SCHEMBL61386;cid_88958;143510_ALDRICH;CHEMBL1368373;STOCK2S-00977;55355_FLUKA;BDBM41958;CTK1A6733;ZLD0211;MolPort-000-875-429;ZINC155676;5-hydroxy-indole-2-carboxylicacid;ACT06073

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)O

HPLC-amperometric detection of serotonin:

  • A study published in the journal "Analytical Sciences" describes the use of 5-HIAA as a mobile phase additive in a high-performance liquid chromatography (HPLC) system with amperometric detection for the determination of serotonin in biological samples like plasma, platelets, and urine []. This method offered advantages such as high sensitivity and selectivity compared to conventional electrochemical detection methods.

Precursor for synthesis of other compounds:

  • 5-HIAA can serve as a starting material for the synthesis of other biologically relevant compounds. For example, research has explored its use in the synthesis of potential antipsychotic drugs [].

Investigation of serotonin metabolism:

  • Due to its close relationship with serotonin, 5-HIAA levels can be used as an indirect marker of serotonin activity in the body. Researchers have employed 5-HIAA measurements in various studies to investigate serotonin metabolism in different contexts, including:
    • Neurological disorders: Studies have explored the potential role of altered 5-HIAA levels in conditions like depression, anxiety, and schizophrenia [, ].
    • Pharmacological studies: 5-HIAA measurements can be used to assess the effects of drugs that influence serotonin levels, providing valuable insights into their mechanisms of action [].

5-Hydroxyindole-2-carboxylic acid is an indolyl carboxylic acid with the molecular formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol. It appears as a light brown crystalline powder and is soluble in water, making it useful in various biochemical applications. This compound is structurally characterized by a hydroxyl group and a carboxylic acid group attached to the indole ring, which contributes to its biological activity and potential therapeutic uses .

. Notably, when oxidized with potassium permanganate, it yields pyrrole-2,3,5-tricarboxylic acid. This reaction highlights its potential role as a precursor in synthetic organic chemistry . Additionally, it can form amides, which have been investigated for their pharmacological properties, particularly as histamine-3 receptor inverse agonists .

The biological significance of 5-hydroxyindole-2-carboxylic acid is underscored by its involvement in various physiological processes. It has been studied for its role as a precursor to serotonin and its derivatives, influencing mood regulation and other neurological functions. Furthermore, derivatives of this compound have shown promise as potential therapeutic agents for obesity by acting as histamine-3 receptor inverse agonists, which may enhance energy expenditure and reduce food intake .

Several synthesis methods have been reported for 5-hydroxyindole-2-carboxylic acid:

  • Direct Synthesis from Indole: This method typically involves the carboxylation of indole derivatives using carbon dioxide under specific conditions.
  • Oxidative Methods: Utilizing oxidizing agents to convert simpler indole compounds into 5-hydroxyindole-2-carboxylic acid.
  • Functionalization of Indoles: Employing various reagents to introduce hydroxyl and carboxyl groups at the appropriate positions on the indole ring .

5-Hydroxyindole-2-carboxylic acid has diverse applications across several fields:

  • Pharmaceutical Development: It is used in the development of new drugs targeting histamine receptors and other biological pathways.
  • Biochemical Research: Employed in studies related to serotonin metabolism and receptor interactions.
  • Analytical Chemistry: Utilized in high-performance liquid chromatography (HPLC) for detecting serotonin levels in biological samples .

Research on interaction studies involving 5-hydroxyindole-2-carboxylic acid has focused on its binding affinities with various receptors. Notably, its amide derivatives have been shown to act as inverse agonists at the histamine-3 receptor, suggesting potential applications in treating metabolic disorders like obesity . Additionally, studies have explored its interactions with serotonin receptors, contributing to our understanding of mood regulation mechanisms.

Several compounds share structural or functional similarities with 5-hydroxyindole-2-carboxylic acid:

Compound NameStructure SimilarityUnique Features
5-HydroxytryptophanIndole structurePrecursor to serotonin; involved in mood regulation
Indole-3-acetic acidIndole structurePlant hormone; regulates growth
3-HydroxyindoleIndole structureInvolved in melanin biosynthesis
Serotonin (5-Hydroxytryptamine)Derived from tryptophanNeurotransmitter; regulates mood and sleep

These compounds illustrate the unique position of 5-hydroxyindole-2-carboxylic acid within the broader context of indole derivatives, highlighting its specific biological activities and potential therapeutic applications.

The discovery and characterization of 5-hydroxyindole-2-carboxylic acid emerged from broader investigations into indole chemistry and melanin biosynthesis pathways during the mid-20th century. Early research into bacterial pigments, particularly violacein produced by microorganisms, led to the identification of various hydroxyindole derivatives through pyrolysis and oxidation studies. The compound was subsequently isolated and characterized as a degradation product from violacein, a bacterial pigment with notable antibiotic properties, where it appeared alongside oxindole during pyrolysis experiments.

The systematic investigation of this compound gained momentum with advances in analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry. Researchers recognized its potential as both a natural product and a synthetic intermediate, leading to detailed studies of its chemical properties and biological activities. The compound's identification in various biological systems, including its role in melanin biosynthesis pathways, established its significance in biochemical research.

Significance in Indole Chemistry

5-Hydroxyindole-2-carboxylic acid occupies a unique position within the extensive family of indole derivatives due to its dual functionality incorporating both hydroxyl and carboxyl groups. This structural arrangement provides the compound with distinctive chemical reactivity patterns that have made it valuable for synthetic applications and biological studies. The presence of the hydroxyl group at the 5-position of the indole ring significantly influences the electronic properties of the molecule, while the carboxylic acid functionality at the 2-position enables various coupling reactions and derivatization strategies.

The compound serves as a crucial intermediate in the synthesis of more complex indole derivatives, particularly those with potential pharmaceutical applications. Research has demonstrated its utility in preparing indole C5-O-substituted seco-cyclopropylindole analogs as potential anticancer agents, as well as in the microwave combinatorial synthesis of indolic arylpiperazine derivatives targeting serotonin receptors. These applications underscore the compound's versatility as a building block for medicinal chemistry endeavors.

Structural Characterization and Nomenclature

The systematic name for this compound is 5-hydroxy-1H-indole-2-carboxylic acid, with the CAS registry number 21598-06-1. The molecular formula C₉H₇NO₃ corresponds to a molecular weight of 177.16 g/mol, reflecting the presence of nine carbon atoms, seven hydrogen atoms, one nitrogen atom, and three oxygen atoms within the molecular structure. The compound exists as a light yellow to beige crystalline powder under standard conditions, with a melting point of 249°C (with decomposition).

PropertyValue
IUPAC Name5-hydroxy-1H-indole-2-carboxylic acid
CAS Number21598-06-1
Molecular FormulaC₉H₇NO₃
Molecular Weight177.16 g/mol
Melting Point249°C (decomposition)
AppearanceLight yellow to beige crystalline powder
SolubilityChloroform/ethanol (1:1): 50mg/mL

The structural features include an indole ring system with a hydroxyl substituent at position 5 and a carboxylic acid group at position 2. The InChI key BIMHWDJKNOMNLD-UHFFFAOYSA-N provides a unique identifier for database searches and computational studies. The compound exhibits a predicted pKa value of 4.38±0.30, indicating moderate acidity consistent with the presence of both phenolic hydroxyl and carboxylic acid functional groups.

Distribution in Natural Systems

5-Hydroxyindole-2-carboxylic acid occurs naturally in various biological systems, where it plays important roles in metabolic pathways and pigment formation. The compound has been identified in plant systems, particularly in Solanum lycopersicum (tomato), indicating its presence in common food sources. This natural occurrence suggests potential dietary exposure and biological relevance beyond laboratory synthesis.

The compound's most significant natural role involves its participation in melanin biosynthesis pathways. Research has demonstrated that 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a closely related derivative, serves as a crucial intermediate in eumelanin formation in mammalian systems. Studies using radiolabeled precursors have shown that at least 20% of melanogenic precursors incorporated in vivo retain carboxyl groups in non-aminoacidic aromatic forms, providing evidence for the physiological relevance of carboxylated indole derivatives in melanin structure.

The enzymatic oxidation of indole-2-carboxylic acid by cytochrome P450 systems, particularly CYP199A2, produces both 5- and 6-hydroxyindole-2-carboxylic acids in a 59:41 ratio, demonstrating the natural biosynthetic pathways leading to this compound. This enzymatic transformation occurs in bacterial systems and represents a potential biotechnological approach for compound production.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21598-06-1

Wikipedia

5-Hydroxyindole-2-carboxylic acid

Dates

Modify: 2023-08-15

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